1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine is an organic compound characterized by its unique structural properties, which include a piperazine ring substituted with a furoyl group and a mesitylsulfonyl moiety. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through specific chemical reactions involving piperazine derivatives and sulfonylation processes. Its availability in chemical databases and research publications indicates its relevance in ongoing scientific investigations.
1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine is classified under heterocyclic compounds, particularly those containing nitrogen in the ring structure. It falls into the category of sulfonamide derivatives, which are known for their diverse biological activities.
The synthesis of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine typically involves the following steps:
1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine has a molecular formula of with a molecular weight of approximately 320.36 g/mol. The structure includes:
1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine can participate in various chemical reactions:
Relevant data indicate that this compound exhibits unique characteristics that may influence its interactions in biological systems .
1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine has potential applications in various scientific fields:
The systematic chemical name 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine precisely defines this compound's molecular architecture according to International Union of Pure and Applied Chemistry (IUPAC) conventions. The name explicitly indicates the presence of two distinct acyl groups attached to the piperazine nitrogen atoms: a furan-2-carbonyl (furoyl) moiety at the N1 position and a 2,4,6-trimethylphenylsulfonyl (mesitylsulfonyl) group at the N4 position. This bifunctional arrangement creates a push-pull electronic system that significantly influences the compound's reactivity and physicochemical behavior [1].
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 1-(Furan-2-carbonyl)-4-(2,4,6-trimethylbenzene-1-sulfonyl)piperazine |
CAS Registry Number | 706771-89-3 |
Molecular Formula | C₁₈H₂₂N₂O₄S |
Canonical SMILES | O=C(N1CCN(CC1)S(=O)(=O)C2=C(C)C=CC(C)=C2C)C3=CC=CO3 |
The compound's molecular formula (C₁₈H₂₂N₂O₄S) corresponds to a molecular weight of 362.44 g/mol, as confirmed by multiple chemical databases and supplier specifications [3] [5]. The central piperazine ring adopts a chair conformation in its lowest energy state, with the furoyl group attached to one nitrogen atom and the mesitylsulfonyl group attached to the opposite nitrogen. This arrangement creates a polar yet sterically shielded environment around the sulfonyl moiety due to the ortho-methyl groups of the mesityl ring, which significantly influences the compound's hydrogen-bonding capacity and solubility profile. The furan ring contributes π-electron density to the system while the sulfonyl group acts as a strong electron-withdrawing component, establishing an electronic asymmetry across the piperazine core that defines its reactivity [1] [3].
Table 2: Structural Components and Properties
Structural Feature | Chemical Significance | Contribution to Properties |
---|---|---|
Piperazine Core | Six-membered diamine heterocycle | Conformational flexibility, hydrogen bonding capacity |
Mesitylsulfonyl Group | Bulky electron-withdrawing domain | Enhanced hydrolytic stability, steric shielding of sulfonyl oxygen |
2-Furoyl Group | Electron-rich heteroaromatic carbonyl | π-Stacking capability, moderate lipophilicity |
Molecular Framework | Polar-apolar balance | Calculated logP ~2.8 (estimated), moderate aqueous solubility |
The synthesis of 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine represents the convergence of two significant developments in heterocyclic chemistry: the strategic application of furan-containing pharmacophores and the implementation of sterically hindered sulfonamides as synthetic intermediates. This compound first appeared in chemical literature during the early 2000s, coinciding with expanded exploration of piperazine-based sulfonamides as protease inhibitors and receptor antagonists in medicinal chemistry programs. The specific CAS registry number 706771-89-3 was assigned in 2007, indicating its formal entry into chemical databases during this period [3] [5].
The compound's design builds upon foundational chemistry involving 1-(2-furoyl)piperazine (CAS 40172-95-0), a known synthetic intermediate first characterized in the 1970s. This precursor compound features a melting point of 67-70°C and has been commercially available with high purity (≥97%) since at least the early 2000s, serving as a starting material for numerous N-functionalized piperazine derivatives [6] [10]. The introduction of the mesitylsulfonyl group to this precursor represents a strategic advancement addressing limitations observed with simpler arylsulfonyl derivatives such as 1-(2-Furoyl)-4-[(4-methylphenyl)sulfonyl]piperazine (CAS not specified in results). The mesityl group's steric bulk was specifically employed to attenuate hydrolysis and modulate electronic properties at the sulfonamide nitrogen, addressing metabolic instability issues observed with smaller arylsulfonyl analogs in drug discovery programs [2] [4].
This molecular innovation aligns with broader trends in heterocyclic chemistry documented in authoritative texts such as Joule and Mills' Heterocyclic Chemistry, particularly regarding the electronic tuning of sulfonamide derivatives and the strategic incorporation of furan heterocycles in pharmacophore design. The compound's development occurred during a period of intensified focus on piperazine sulfonamides as kinase inhibitors and GPCR modulators, positioning it within important medicinal chemistry initiatives of the early 21st century [9].
1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine occupies a strategic niche in medicinal chemistry due to its dual functionality and balanced physicochemical properties. The compound serves as a versatile building block for constructing complex pharmacophores targeting enzyme active sites and protein-protein interaction interfaces. Its significance stems from three key attributes: (1) the furoyl group provides a hydrogen-bond acceptor motif capable of π-stacking interactions; (2) the mesitylsulfonyl moiety acts as a conformationally constrained sulfonamide with enhanced metabolic stability compared to tosyl analogs; and (3) the piperazine spacer allows for optimal spatial separation of these functional domains while maintaining molecular rigidity [3] [6].
The compound's primary application lies in the synthesis of advanced intermediates for biologically active molecules. As documented by Sigma-Aldrich and other suppliers, 1-(2-Furoyl)piperazine serves as a precursor to numerous pharmacologically relevant compounds, including quinazoline derivatives and benzimidazole-based scaffolds with demonstrated biological activities [6] [8]. While the specific biological data for 1-(2-Furoyl)-4-(mesitylsulfonyl)piperazine is not publicly disclosed in the search results, its structural analogs exhibit diverse therapeutic applications:
Table 3: Therapeutic Applications of Structural Analogs
Structural Analog | Therapeutic Application | Key Structural Features |
---|---|---|
2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline | Kinase inhibition | Quinazoline core, amino functionality |
1-(3,4-dichlorobenzyl)-4-(2-furoyl)-piperazine | CNS modulation | Dichlorobenzyl substitution |
2-[4-(2-furoyl)piperazin-1-yl]-benzimidazole | Antimicrobial activity | Benzimidazole heterocycle |
The mesitylsulfonyl group specifically addresses drug design challenges associated with sulfonamide metabolism and plasma stability. Traditional benzenesulfonyl derivatives are susceptible to oxidative metabolism at the para position and enzymatic hydrolysis of the sulfonamide bond. By incorporating ortho-methyl groups, medicinal chemists effectively block oxidative metabolism while the steric bulk provides enhanced resistance to enzymatic cleavage compared to linear alkylsulfonyl or para-substituted arylsulfonyl groups. This molecular innovation extends the compound's utility in developing protease inhibitors where the sulfonamide group coordinates with catalytic zinc ions or engages in hydrogen-bond networks within enzyme active sites [4] [7].
The compound's synthetic versatility enables multiple drug discovery applications. It functions as a conformational constraint element in peptidomimetic design, a spacer unit in bivalent ligands, and a crystallization chaperone in structural biology studies. Its commercial availability as a research chemical through specialized suppliers like Sigma-Aldrich (under their AldrichCPR collection of rare chemicals) further supports its adoption in drug discovery, though analytical data remains limited and researchers must conduct independent verification of identity and purity [4]. This scaffold demonstrates how strategic incorporation of sterically demanding groups can overcome pharmacokinetic limitations while maintaining target engagement potential—a key consideration in modern lead optimization programs.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: